molecular formula C6H2Cl2N2O B181504 4,7-Dichlorofuro[2,3-d]pyridazine CAS No. 13177-70-3

4,7-Dichlorofuro[2,3-d]pyridazine

Cat. No. B181504
CAS RN: 13177-70-3
M. Wt: 189 g/mol
InChI Key: GSVXBMHCLBNTFF-UHFFFAOYSA-N
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Description

4,7-Dichlorofuro[2,3-d]pyridazine is a chemical compound with the molecular formula C6H2Cl2N2O . It has a molecular weight of 189.00 g/mol . The IUPAC name for this compound is 4,7-dichlorofuro[2,3-d]pyridazine .


Synthesis Analysis

The synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine involves several steps. One method involves the oxidation of 2-methyl-4,7-dichlorofuro[2,3-d]pyridazine with sodium dichromate . Another method involves the use of phosphorous oxychloride and pyridine .


Molecular Structure Analysis

The molecular structure of 4,7-Dichlorofuro[2,3-d]pyridazine is characterized by a furo[2,3-d]pyridazine core, which is a bicyclic system consisting of a furan ring fused with a pyridazine ring . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom, while the pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

4,7-Dichlorofuro[2,3-d]pyridazine has several notable physical and chemical properties. It has a molecular weight of 189.00 g/mol and a topological polar surface area of 38.9 Ų . It also has a complexity of 158 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

1. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine Derivatives

  • Method of Application : The synthesis involves several steps, including the use of methanol (MeOH), hydrochloric acid (HCl), and other reagents. The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained .

2. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine

  • Application Summary : 4,5-Dicyanopyridazine, a related compound, has shown surprising reactivity in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .
  • Method of Application : The compound is reacted with different dienophiles under controlled conditions. The use of alkenes, alkynes, and enamines as 2π electron counterparts affords dicyanocyclohexa-1,3-dienes and substituted phthalonitriles .
  • Results or Outcomes : The reactions result in the formation of different compounds, including dicyanocyclohexa-1,3-dienes and substituted phthalonitriles. These compounds can have various applications in different fields .

3. Synthesis of 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine

  • Application Summary : This compound is used in the synthesis of a new dye that exhibits fluorescence in the near-infrared region of the spectrum .
  • Method of Application : The synthesis involves bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .
  • Results or Outcomes : The dye shows promise for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .

4. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde and Its Derivatives

  • Application Summary : This compound is used in the synthesis of various derivatives, which can have different applications based on their chemical properties .
  • Method of Application : The synthesis involves several steps, including the use of various reagents and controlled reaction conditions .
  • Results or Outcomes : The synthesis results in different derivatives of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde, each with unique properties .

5. Synthesis of 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine

  • Application Summary : This compound is used in the synthesis of a new dye that exhibits fluorescence in the near-infrared region of the spectrum .
  • Method of Application : The synthesis involves bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .
  • Results or Outcomes : The dye shows promise for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .

6. Synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde and Its Derivatives

  • Application Summary : This compound is used in the synthesis of various derivatives, which can have different applications based on their chemical properties .
  • Method of Application : The synthesis involves several steps, including the use of various reagents and controlled reaction conditions .
  • Results or Outcomes : The synthesis results in different derivatives of 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde, each with unique properties .

properties

IUPAC Name

4,7-dichlorofuro[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXBMHCLBNTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500062
Record name 4,7-Dichlorofuro[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichlorofuro[2,3-d]pyridazine

CAS RN

13177-70-3
Record name 4,7-Dichlorofuro[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S YOSHINA, I MAEBA, V LAOHATHAI - … and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
SHIGETAKA YOSHINA, ISAMU MAEBA and VALLAPHA LAOHATHAI Faculty of Pharmacy, Meijo University3)(Received June 11, 1971) A number of derivatives of furo [2, 3-b] pyridine, …
Number of citations: 2 www.jstage.jst.go.jp
S YOSHINA, I MAEBA - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
Our preceding paper1) reported that the nitration of 4-oxo-7-chloro-4, 5-dihydrofuro-[2, 3-d] pyridazine (IIIa) with mixed acid gave three products, 2-nitro-4-oxo-7-chloro-4, 5-dihydrof uro […
Number of citations: 4 www.jstage.jst.go.jp
吉名重多賀, 前波勇 - Chemical and Pharmaceutical Bulletin, 1972 - jlc.jst.go.jp
Nitration of 4-oxo-7-chloro-4, 5-dihydrofuro [2, 3-d] pyridazine (V) with 96% sulfuric acid and fuming nitric acid gave 2-nitro-4-oxo-7-chloro-4, 5-dihydrofuro [2, 3-d] pyridazine (VII) and …
Number of citations: 2 jlc.jst.go.jp
S YOSHINA, I MAEBA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
1466 Vol. 19 (1971) 4-chloro-7-methoxyfuro [2, 3-d] pyridazine (Ic) with NBS gave 2-bromomethy1-4-chloro-7-methoxyfuro [2, 3-d] pyridazine (IIc) in good yield. In contrast, a similar …
Number of citations: 5 www.jstage.jst.go.jp
S YOSHINA, I MAEBA - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
Studies on Heterocyclic Compounds. XI. Synthesis of Furo [2, 3-d] pyridazine Derivatives. (2). Carbonyl Bridge Compound of 2-Methyl-4, 7-dichlorofuro [2, 3-d] pyridazine Toggle …
Number of citations: 4 www.jstage.jst.go.jp
吉名重多賀, 前波勇, 平野康一 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
2-Methyl-4, 7-dichlorofuro [2, 3-d] pyridazine (IV) was synthesized and reacted with nucleophiles such as hydroxide, alkoxide and amine to give monosubstituted isomers. The structure …
Number of citations: 2 jlc.jst.go.jp
K Miller-Moslin, S Peukert, RK Jain… - Journal of medicinal …, 2009 - ACS Publications
Abnormal activation of the Hedgehog (Hh) signaling pathway has been linked to several types of human cancers, and the development of small-molecule inhibitors of this pathway …
Number of citations: 123 pubs.acs.org
LM Pevzner, AI Ponyaev - Russian Journal of General Chemistry, 2022 - Springer
Methods of synthesis of phosphonmethylated acetoxymethyl derivatives of acetylfurans and alkyl furoates have been developed and their methanolysis was studied. It has been found …
Number of citations: 1 link.springer.com
Y SAITO, Y KANEMASA, M OKADA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
the epoxide was cleaved to give 14β, 15β-dihydroxy-and 14β-chloro-15β-hydroxy-17α-card-enolide, thus demonstrating an unusual cis-opening of the epoxide ring. In connection with …
Number of citations: 4 www.jstage.jst.go.jp
M FUKUOKA, K HAYASHI… - Chemical and …, 1971 - jstage.jst.go.jp
The main features of the mass spectrum of the compound which posesses R1=-H or Ac, R2-6-H, OH, or OAc are the appearance of the prominent peaks at m/e 107 and 121. An effect of …
Number of citations: 24 www.jstage.jst.go.jp

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